Cas no 1807214-50-1 (5-Bromo-2-cyano-4-ethylbenzoic acid)

5-Bromo-2-cyano-4-ethylbenzoic acid is a brominated and cyano-substituted benzoic acid derivative with a molecular formula of C₁₀H₈BrNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and cyano functional groups enhances its reactivity, enabling selective transformations such as cross-coupling reactions or nucleophilic substitutions. The ethyl substituent contributes to its lipophilicity, influencing solubility and interaction with biological targets. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. Proper handling is advised due to potential reactivity under certain conditions.
5-Bromo-2-cyano-4-ethylbenzoic acid structure
1807214-50-1 structure
商品名:5-Bromo-2-cyano-4-ethylbenzoic acid
CAS番号:1807214-50-1
MF:C10H8BrNO2
メガワット:254.080021858215
CID:5038637

5-Bromo-2-cyano-4-ethylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-cyano-4-ethylbenzoic acid
    • インチ: 1S/C10H8BrNO2/c1-2-6-3-7(5-12)8(10(13)14)4-9(6)11/h3-4H,2H2,1H3,(H,13,14)
    • InChIKey: FJLAQRYWDNWJLV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)O)=C(C#N)C=C1CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • トポロジー分子極性表面積: 61.1
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-Bromo-2-cyano-4-ethylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010000493-250mg
5-Bromo-2-cyano-4-ethylbenzoic acid
1807214-50-1 97%
250mg
494.40 USD 2021-07-06
Alichem
A010000493-1g
5-Bromo-2-cyano-4-ethylbenzoic acid
1807214-50-1 97%
1g
1,519.80 USD 2021-07-06
Alichem
A010000493-500mg
5-Bromo-2-cyano-4-ethylbenzoic acid
1807214-50-1 97%
500mg
790.55 USD 2021-07-06

5-Bromo-2-cyano-4-ethylbenzoic acid 関連文献

5-Bromo-2-cyano-4-ethylbenzoic acidに関する追加情報

Introduction to 5-Bromo-2-cyano-4-ethylbenzoic acid (CAS No. 1807214-50-1)

5-Bromo-2-cyano-4-ethylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1807214-50-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural configuration, incorporating a bromine substituent at the 5-position, a cyano group at the 2-position, and an ethyl group at the 4-position. Such a molecular design not only imparts distinct chemical properties but also opens up diverse possibilities for its application in synthetic chemistry and drug development.

The structural motif of 5-Bromo-2-cyano-4-ethylbenzoic acid positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive compounds. Additionally, the cyano group can serve as a versatile handle for further functionalization, enabling the introduction of amides, carboxamides, or other derivatives through nucleophilic addition or substitution reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives due to their inherent biological activity. The combination of the bromine and cyano groups in 5-Bromo-2-cyano-4-ethylbenzoic acid suggests possible interactions with biological targets such as enzymes or receptors. Preliminary studies have hinted at its utility in modulating pathways associated with inflammation and oxidative stress, areas where novel therapeutic agents are critically needed.

One of the most compelling aspects of 5-Bromo-2-cyano-4-ethylbenzoic acid is its role as a building block in drug discovery campaigns. Researchers have leveraged its scaffold to develop analogs with enhanced binding affinity or selectivity. For instance, modifications around the benzoic core have been shown to influence metabolic stability and pharmacokinetic profiles, which are essential factors in determining a drug's efficacy and safety. The ethyl substituent at the 4-position, in particular, has been found to fine-tune electronic properties, potentially altering interactions with biological targets.

The cyano group at the 2-position of 5-Bromo-2-cyano-4-ethylbenzoic acid also plays a crucial role in determining its reactivity and functionality. This moiety can be hydrolyzed to form a carboxylic acid or converted into other functional groups through various chemical transformations. Such flexibility makes it an attractive candidate for medicinal chemists aiming to explore structure-activity relationships (SAR) in their quest for novel therapeutics.

Recent advances in computational chemistry have further enhanced the utility of 5-Bromo-2-cyano-4-ethylbenzoic acid as a starting point for drug design. Molecular modeling studies have predicted its binding modes to various protein targets, providing insights into how structural modifications might improve potency or reduce off-target effects. These predictions are now being validated experimentally, leading to more efficient development pipelines.

The synthesis of 5-Bromo-2-cyano-4-ethylbenzoic acid itself is another area where innovation has been prominent. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. This accessibility is crucial for both academic research and industrial applications, ensuring that researchers worldwide can explore its potential without significant logistical hurdles.

In conclusion, 5-Bromo-2-cyano-4-ethylbenzoic acid (CAS No. 1807214-50-1) represents a promising compound with multifaceted applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further derivatization and exploration in drug discovery programs. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are poised to play an increasingly important role in developing next-generation medicines.

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